Product packaging for (3R)-3-phenylpyrrolidine(Cat. No.:CAS No. 61586-46-7)

(3R)-3-phenylpyrrolidine

Cat. No.: B1586262
CAS No.: 61586-46-7
M. Wt: 147.22 g/mol
InChI Key: PRRFFTYUBPGHLE-JTQLQIEISA-N
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Description

(3R)-3-Phenylpyrrolidine is a chiral pyrrolidine derivative of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H13N and a molecular weight of 147.22 g/mol, features a defined stereocenter at the 3-position, which is critical for its application in the synthesis of enantiomerically pure molecules . Its pyrrolidine ring serves as a versatile scaffold, frequently employed in the design of biologically active compounds and functional ligands. In research settings, closely related pyrrolidine structures are extensively explored as key pharmacophores in neuropharmacology, particularly as competitive antagonists for ionotropic glutamate receptors (iGluRs), including NMDA receptors . Such compounds are vital tools for studying neurological health and disease states. Furthermore, the structural motif of a chiral pyrrolidine is fundamental in the development of iminosugars and glycosidase inhibitors, where the stereochemistry of the ring is essential for mimicking the transition state of enzyme reactions and achieving potent inhibition . The compound is also relevant in the field of chiral recognition, where it can be used to develop chiral solvating agents or to study the discrimination of complex analytes with multiple stereogenic centers by techniques such as 1H NMR spectroscopy . This compound is typically supplied as a high-purity solid or as a stable hydrochloride salt (C10H14ClN) to facilitate handling and solubility in various reaction conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1586262 (3R)-3-phenylpyrrolidine CAS No. 61586-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFFTYUBPGHLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362565
Record name (3R)-3-phenylpyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61586-46-7
Record name 3-Phenylpyrrolidine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061586467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-phenylpyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLPYRROLIDINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54D6J3GF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Significance of the Pyrrolidine Core in Organic Chemistry and Drug Discovery

The pyrrolidine (B122466) ring, a saturated heterocycle, is a fundamental component in numerous natural products, pharmaceuticals, and catalysts. nih.govlifechemicals.com Its importance is underscored by its presence in over 60 FDA-approved drugs. lifechemicals.com The therapeutic applications of pyrrolidine-based compounds are extensive, covering a wide spectrum of diseases including cancer, diabetes, bacterial and viral infections, inflammation, and neurological disorders. nih.govtandfonline.com

The versatility of the pyrrolidine scaffold stems from several key features:

Structural Rigidity and Three-Dimensionality: The non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in drug design. nih.govd-nb.info This "pseudorotation" of the ring contributes to the molecule's ability to interact with biological targets with high specificity. nih.govd-nb.info

Physicochemical Properties: The pyrrolidine moiety imparts favorable physicochemical properties to molecules, such as increased hydrophilicity and basicity, which can enhance pharmacokinetic profiles. tandfonline.com

Synthetic Accessibility: The pyrrolidine ring can be readily synthesized and functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening. lifechemicals.comnih.gov Substitutions at various positions, particularly at the N1, 3rd, and 5th positions, provide ample opportunities to fine-tune biological activity. tandfonline.com

The pyrrolidine core is a privileged scaffold in medicinal chemistry, with research demonstrating its role in the development of agents targeting a variety of biological pathways. nih.govontosight.ai For instance, derivatives have been developed as inhibitors of enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are implicated in cancer progression. tandfonline.com

Stereochemical Considerations: the Enantiomeric Purity of 3r 3 Phenylpyrrolidine and Chiral Pyrrolidine Derivatives

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of its biological activity. nih.govresearchgate.net The carbon atoms of the ring can be stereogenic centers, leading to the existence of different stereoisomers. These enantiomers and diastereomers can exhibit vastly different interactions with chiral biological macromolecules like proteins and enzymes. nih.govresearchgate.net

The enantiomeric purity of (3R)-3-phenylpyrrolidine and its derivatives is therefore of paramount importance in research and development. The specific spatial arrangement of substituents dictates the molecule's binding mode to its target, which in turn influences its pharmacological effect. d-nb.inforesearchgate.net For example, the (3R,4S) configuration of certain 4-arylpyrrolidines has been identified as the preferred stereochemistry for antimalarial activity. nih.gov Similarly, in a series of androgen receptor antagonists, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for activity. nih.gov

The synthesis of enantiomerically pure pyrrolidine derivatives is a key focus of organic synthesis. acs.org Various stereoselective synthetic methods have been developed to produce specific stereoisomers, such as the use of chiral auxiliaries and asymmetric catalysis. nih.govresearchgate.net The ability to control the stereochemistry allows chemists to optimize the therapeutic properties of pyrrolidine-based compounds.

Computational Methodologies in the Research of 3r 3 Phenylpyrrolidine

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as a derivative of (3R)-3-phenylpyrrolidine, might interact with a biological target, typically a protein or enzyme. The process involves placing a computer-generated 3D structure of the ligand into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function, which estimates the binding affinity.

In a notable study, derivatives of 3-phenylpyrrolidine (B1306270) were investigated for their potential as inhibitors of enzymes implicated in neurodegenerative disorders. For instance, the compound (3r,4s)-1-benzyl-3-nitro-4-phenylpyrrolidine was tested in silico against acetylcholinesterase (AChE), a key target in Alzheimer's disease. asianjpr.comindianjournals.com Using AutoDock 4 and PyRX software, this pyrrolidine (B122466) derivative demonstrated favorable binding affinities, suggesting potential anti-cholinesterase activity. asianjpr.comresearchgate.net The predicted binding energy values indicated a strong interaction with the enzyme's active site. indianjournals.com

Similarly, extensive in-silico studies on 3,4-disubstituted pyrrolidine sulfonamides as selective inhibitors of the glycine (B1666218) transporter type 1 (GlyT1) have been conducted. arabjchem.orgresearchgate.net Molecular docking simulations were performed using software like AutoDock 4.2 to understand the interactions between these pyrrolidine-based ligands and the target protein. arabjchem.org These studies successfully predicted binding affinities and identified key amino acid residues within the active site responsible for the interaction, such as TYR 124, ASP 475, and GLU 480. arabjchem.orgresearchgate.net The results from these docking studies often correlate well with experimentally determined activities, validating the computational models. arabjchem.org

The predictive power of these models is further enhanced by advanced techniques. For example, deep learning approaches are now being used to more accurately predict protein-ligand binding affinity. nih.gov Research on constrained H-Phe-Phe-NH2 analogues, where the C-terminal phenylalanine was rigidified using a 3-phenylpyrrolidine moiety, also utilized computational analysis to rationalize the structure-activity relationship (SAR) and derive plausible binding poses for high-affinity ligands. acs.org

Table 1: Predicted Binding Affinities of Phenylpyrrolidine Derivatives from Molecular Docking Studies

Compound/DerivativeTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Reference
(3r,4s)-1-benzyl-3-nitro-4-phenylpyrrolidineAcetylcholinesterase (1EVE)PyRX-8.5 indianjournals.com
(3r,4s)-1-benzyl-3-nitro-4-phenylpyrrolidineAcetylcholinesterase (1EVE)AutoDock 4-9.12 indianjournals.com
C19 (a 3,4-disubstituted pyrrolidine sulfonamide)Dopamine (B1211576) Transporter (4M48)AutoDock 4.2-8.8 to -9.5 (range for designed inhibitors) researchgate.netarabjchem.org
(3R,4R)-4-(1,3-dioxan-2-yl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxamideGlycine Transporter Type 1 (GlyT1)Not SpecifiedpKi = 8.699 (observed) arabjchem.org

Conformational Analysis and Three-Dimensionality in Fragment-Based Drug Design

Fragment-Based Drug Discovery (FBDD) is a well-established strategy for generating lead compounds. nih.gov It begins by screening libraries of small molecules, or "fragments," for weak but efficient binding to a biological target. frontiersin.org A key evolution in FBDD has been the increasing emphasis on the three-dimensional (3D) shape of these fragments. nih.gov Saturated heterocyclic scaffolds like pyrrolidine are of great interest because their non-planar nature allows for a more comprehensive exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govunipa.it

The this compound core exemplifies the value of 3D structure in drug design. The pyrrolidine ring is not flat; it adopts various puckered conformations, a phenomenon known as "pseudorotation". unipa.it This conformational flexibility, combined with the stereochemistry of substituents, allows for precise spatial orientation of functional groups, which is critical for specific interactions with protein binding sites. unipa.it

Computational methods are vital for analyzing the conformational landscape of fragments. nih.gov Techniques such as Principal Moments of Inertia (PMI) analysis are used to quantify and classify the 3D shape of molecules. whiterose.ac.uk Researchers have used PMI plots to design and select pyrrolidine-based fragments that effectively sample 3D molecular space, moving away from the rod-like or disk-like shapes of many traditional fragments. nih.govwhiterose.ac.uk In one workflow, the conformational diversity of disubstituted pyrrolidine fragments was assessed by considering all conformations within a specific energy window (e.g., 1.5 kcal/mol) above the global minimum energy conformer. nih.gov This pre-synthesis computational analysis ensures that the resulting fragment library possesses high three-dimensionality and shape diversity. nih.gov

The inherent three-dimensionality of the pyrrolidine scaffold provides a distinct advantage. As drug discovery moves away from "flat" molecules, which are often associated with promiscuity and poor physicochemical properties, 3D fragments like this compound offer a superior starting point for developing selective and potent drug candidates with improved properties. nih.govwhiterose.ac.uk The design of such fragments often includes synthetic handles, which are chemically reactive sites that allow for the future elaboration of the fragment hit into a more complex and potent lead compound. nih.gov

Table 2: Principles of Conformational Analysis in Pyrrolidine Fragment Design

Computational Method/PrincipleApplication in Pyrrolidine FBDDKey Finding/AdvantageReference(s)
Principal Moments of Inertia (PMI) Analysis Quantifies and visualizes the 3D shape of pyrrolidine fragments.Selects for non-flat, more spherical, or rod-like fragments to increase shape diversity in screening libraries. whiterose.ac.uk
Conformational Energy Analysis Calculates the energies of different ring puckers and substituent orientations.Identifies low-energy, accessible conformations that a fragment can adopt to bind to a target. nih.gov nih.gov
Pseudorotation Describes the non-planar nature and conformational flexibility of the five-membered pyrrolidine ring.The ring's 3D coverage allows for better exploration of pharmacophore space compared to flat aromatic rings. unipa.it
Stereochemistry The chiral centers on the pyrrolidine ring (e.g., at position 3).Dictates the spatial orientation of substituents, leading to different binding modes and biological profiles for different stereoisomers. unipa.it

In Silico Screening and Lead Identification

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. ajbls.com This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). ajbls.com The this compound scaffold and its derivatives have been successfully employed in such campaigns to identify novel lead compounds.

One major application of in silico screening is ligand-based virtual screening. This method involves searching for molecules in a database that are structurally similar to a known active ligand. ajbls.com For example, in a study to find quorum-sensing inhibitors, compounds structurally similar to known inhibitors were identified from databases, and some of these hits contained a phenylpyrrolidine core. ajbls.com

A more common approach is structure-based virtual screening, which uses the 3D structure of the target protein to dock large numbers of candidate molecules. A powerful example is the in-silico study of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors. arabjchem.orgresearchgate.net This work involved:

Quantitative Structure-Activity Relationship (QSAR) Analysis: A model was built to correlate the chemical structures of the pyrrolidine derivatives with their biological activity. This helps in understanding which chemical properties are important for potency. arabjchem.orgresearchgate.net

Molecular Docking: A library of compounds was docked into the GlyT1 binding site to predict their binding affinity and pose. arabjchem.org

ADME-Toxicity Prediction: The drug-like properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of the best-ranking compounds were predicted computationally. arabjchem.org

Through this multi-step in silico process, a lead compound, labeled C19, was identified. arabjchem.org It was predicted to be a non-toxic inhibitor with a high probability of penetrating the central nervous system (CNS), a critical property for drugs targeting the brain. arabjchem.orgresearchgate.net

Fragment screening can also be performed in silico. In a campaign to identify inhibitors of the Notum carboxylesterase, a custom-designed fragment library was screened. ucl.ac.uk This effort successfully identified 1-phenylpyrrolidines as a novel chemical scaffold for Notum inhibition. Subsequent structure-based optimization of an initial 1-phenylpyrrolidine (B1585074) hit led to the identification of a more potent lead compound. ucl.ac.uk These examples highlight how in silico screening of libraries containing the this compound scaffold can rapidly identify and guide the optimization of new, promising lead molecules for diverse biological targets. ajbls.comucl.ac.uk

Table 3: Example of an In Silico Screening Cascade for Pyrrolidine-Based Inhibitors

Screening StageDescriptionOutcome for Pyrrolidine DerivativesReference
Library Design/Selection A database of 3,4-disubstituted pyrrolidine sulfonamides was compiled for study.30 compounds were selected based on the common pyrrolidine scaffold. researchgate.net
QSAR Modeling A predictive model was developed linking molecular descriptors (e.g., geometric, constitutional) to GlyT1 inhibitory activity.The model showed good predictive power, guiding the selection of key structural features for activity. arabjchem.org
Molecular Docking The library of compounds was docked into the active site of the dopamine transporter protein (drosophila homologue).Compounds with the highest predicted binding affinities were prioritized. The lead compound C19 showed strong interactions. arabjchem.orgresearchgate.net
ADME-Toxicity Profile Computational prediction of drug-likeness, including blood-brain barrier (BBB) penetration and toxicity.The lead compound C19 was predicted to have a favorable ADME-T profile and the ability to cross the BBB. arabjchem.orgresearchgate.net
Lead Identification The compound with the best overall profile (high predicted affinity, good ADME-T) was identified as a lead for further development.Compound C19 was identified as a potent, non-toxic, CNS-penetrant lead inhibitor. arabjchem.org

Broader Applications in Organic Synthesis and Material Science

(3R)-3-phenylpyrrolidine as a Versatile Building Block for Complex Molecules

This compound is a versatile chiral building block utilized extensively in organic synthesis to construct complex molecules. lookchem.comchemimpex.com Its stereogenic center is crucial for its application in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount for the biological activity of the target molecule. lookchem.comsigmaaldrich.com The compound serves as a key intermediate or starting material for a variety of intricate chemical structures. lookchem.comchemimpex.com

The utility of this compound and its derivatives stems from their role as chiral auxiliaries or scaffolds. chemimpex.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be removed. wikipedia.org The phenyl group on the pyrrolidine (B122466) ring can influence the stereoselectivity of reactions, directing incoming reagents to a specific face of the molecule.

Research has demonstrated the application of phenylpyrrolidine scaffolds in the synthesis of a range of biologically active molecules. For instance, derivatives of phenylpyrrolidine are used to create potent enzyme inhibitors and receptor-selective antagonists. The synthesis of certain metalloproteinase inhibitors has utilized enantiopure N-Boc-pyrrolidine-3,4-dicarboxylic acid monoethyl esters as key chiral intermediates. researchgate.net Furthermore, a stereoselective synthesis for analogs of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid has been developed to produce selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov

The synthesis of complex molecules often involves multi-step sequences where the pyrrolidine core provides a rigid framework. An example is the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, which can be achieved via an asymmetric 1,3-dipolar cycloaddition. researchgate.net This reaction highlights the ability to build complex functionality onto the chiral pyrrolidine ring system. researchgate.netmetu.edu.tr

Table 1: Examples of Complex Molecules Synthesized Using Phenylpyrrolidine Scaffolds

Target Molecule Class Chiral Building Block Example Synthetic Strategy Reference
Metalloproteinase Inhibitors (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid Enzymatic reactions and reduction researchgate.net
iGluR Antagonists (2S,3R)-3-carboxy-3-phenylproline analogs C(sp3)-H activation-arylation nih.gov

Utilization in Agrochemical and Fine Chemical Synthesis

The versatility of the 3-phenylpyrrolidine (B1306270) structure extends to the agrochemical and fine chemical industries. chemimpex.comcymitquimica.com Its derivatives serve as intermediates in the production of a range of specialized chemicals. cymitquimica.comguidechem.com In agrochemistry, there is continuous research to develop more effective and safer pesticides. chemimpex.com The 3-phenylpyrrolidine moiety has been incorporated into novel herbicidal compounds. For example, certain 3-phenylpyrrolidine-2,4-diones have been investigated for their use as herbicides to control weeds and unwanted grasses in crops. google.com

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, pyrrolidine derivatives are valuable synthetic tools. cymitquimica.com The structural and chiral features of this compound make it an important component in the synthesis of complex organic compounds used in various technological applications. polimi.it

Role in Material Science and Polymer Formulations

Beyond pharmaceuticals and agrochemicals, 3-phenylpyrrolidine and its derivatives are finding applications in material science. chemimpex.com These compounds can be incorporated into polymer formulations to enhance the properties of materials used in products like coatings and adhesives. chemimpex.comchemimpex.com The addition of such functional molecules can influence characteristics like adhesion, durability, and thermal stability. The unique structure of 3-phenylpyrrolidine contributes to the development of innovative materials with specific, tailored properties. chemimpex.com While still an emerging area of application, the use of chiral pyrrolidines in polymer and materials science points to their broad utility across diverse scientific fields. chemimpex.comufsc.br

Future Perspectives and Emerging Research Directions

Development of Novel and Atom-Economical Synthetic Strategies for Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines, such as (3R)-3-phenylpyrrolidine, is a central focus of modern organic chemistry. Traditional methods often rely on chiral pool starting materials like proline, which can limit the achievable structural diversity. bohrium.com Consequently, researchers are actively pursuing novel, more flexible, and atom-economical synthetic strategies that reduce waste and improve efficiency.

One of the most promising frontiers is the use of biocatalysis and "new-to-nature" enzyme reactions. nih.govacs.org Directed evolution of enzymes, particularly cytochrome P450 variants, has enabled the intramolecular C(sp³)–H amination of simple azide (B81097) precursors to form chiral pyrrolidines. nih.govacs.org This method is highly atom-economical as it only eliminates nitrogen gas and allows for the construction of the pyrrolidine (B122466) ring with high enantioselectivity. acs.org For example, an engineered P411 variant, P411-PYS-5149, catalyzes the synthesis of various 2-phenylpyrrolidine (B85683) derivatives from (4-azidobutyl)benzene precursors with good yields and excellent enantiomeric ratios (er). nih.govacs.org

Another innovative approach involves transition-metal-catalyzed reactions. Phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones provides a practical and atom-economic route to densely substituted chiral pyrrolidones. sci-hub.se This method avoids the erosion of enantiopurity during the cyclization step and tolerates a range of aromatic and heteroaryl substituents. sci-hub.se Additionally, ring-closing enyne metathesis (RCEYM) has emerged as an efficient method for preparing chiral pyrrolidine derivatives under mild conditions without the need for ethylene (B1197577) gas, offering a direct route from substrates containing a basic nitrogen atom. acs.orgresearchgate.net

Table 1: Emerging Atom-Economical Synthetic Strategies for Chiral Pyrrolidines
Synthetic StrategyKey FeaturesExample Catalyst/SystemReference
Enzymatic Intramolecular C(sp³)–H AminationHighly atom-economical (N₂ byproduct), high enantioselectivity, uses engineered enzymes.Cytochrome P411 variant (P411-PYS-5149) nih.govacs.org
Phosphine-Catalyzed CycloisomerizationAtom-economic, good E/Z selectivity, tolerates various functional groups.Phosphine catalysts with Zn-ProPhenol sci-hub.se
Ring-Closing Enyne Metathesis (RCEYM)Mild reaction conditions, does not require ethylene gas, good yields.Grubbs-type ruthenium catalysts acs.orgresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas for Pyrrolidine Derivatives

The structural rigidity and stereochemical richness of the pyrrolidine scaffold make it a versatile component for designing molecules that can interact with a wide array of biological targets. bohrium.comtandfonline.com While pyrrolidine derivatives are known for their activity in the central nervous system (CNS), ongoing research is uncovering their potential in other therapeutic areas, including cancer, diabetes, and infectious diseases. frontiersin.org

A significant area of exploration is in oncology. Pyrrolidine-containing compounds have been identified as potent antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis and HIV infection. frontiersin.org For instance, a derivative incorporating pyridine, piperazine (B1678402), and pyrimidine (B1678525) moieties alongside the pyrrolidine ring showed a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. frontiersin.org Furthermore, modifications of the pyrrolidine scaffold have yielded compounds with promising activity against various cancer cell lines. nih.gov

The management of metabolic disorders like diabetes is another promising field. bohrium.comtandfonline.com Pyrrolidine derivatives have been designed as inhibitors of enzymes such as α-glucosidase, dipeptidyl peptidase-IV (DPP-IV), and aldose reductase. tandfonline.comfrontiersin.org One study reported a 4-hydroxymethyl-1-methyl pyrrolidine derivative with potent α-glucosidase inhibitory activity (IC₅₀ of 1.116 µM). tandfonline.com Another series of pyrrolidine sulfonamide derivatives showed significant DPP-IV inhibition, with the most active compound exhibiting an IC₅₀ of 11.32 µM. frontiersin.org

Research into multi-target ligands for complex CNS disorders is also advancing. Novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their potential as antidepressants. nih.gov These compounds display high affinity for multiple receptors, including serotonin (B10506) (5-HT₁ₐ) and dopamine (B1211576) (D₂) receptors, as well as the serotonin transporter (SERT), showcasing a multi-target approach to treating depression. nih.gov

Table 2: Selected Biological Targets and Therapeutic Potential of Pyrrolidine Derivatives
Biological TargetTherapeutic AreaExample Compound TypeReported Activity (IC₅₀)Reference
CXCR4 ReceptorOncology, Anti-inflammatoryPyrrolidine-piperazine-pyrimidine hybrid79 nM frontiersin.org
α-GlucosidaseDiabetes4-hydroxymethyl-1-methyl pyrrolidine1.116 µM tandfonline.com
DPP-IV EnzymeDiabetesPyrrolidine sulfonamide11.32 µM frontiersin.org
5-HT₁ₐ ReceptorCNS (Antidepressant)3-(1H-indol-3-yl)pyrrolidine-2,5-dione2.3 nM (Kᵢ) nih.gov
Matrix Metalloproteinase-2 (MMP-2)OncologyBenzofuroxan pyrrolidine derivative0.102 µM tandfonline.com

Advancements in Computational Design and Prediction for Optimized Pyrrolidine Scaffolds

The integration of computational tools, or in silico models, is revolutionizing the design and optimization of drug candidates based on the pyrrolidine scaffold. uliege.be These methods allow for the rational design of molecules with improved biological activity, selectivity, and pharmacokinetic properties before undertaking costly and time-consuming experimental synthesis. uliege.be

Molecular docking is a key computational technique used to predict the binding interactions between a ligand, such as a pyrrolidine derivative, and its target protein. asianjpr.com This approach has been used to explore the potential of pyrrolidine compounds as anti-Alzheimer's agents by simulating their interaction with acetylcholinesterase. asianjpr.com Such studies can identify which substitutions on the pyrrolidine ring are most likely to enhance binding affinity and guide the synthesis of more potent inhibitors. tandfonline.comasianjpr.com

Beyond single-target interactions, computational models are essential for designing scaffolds with specific three-dimensional arrangements of functional groups. mdpi.com This is particularly important for the pyrrolidine ring, where the non-planar structure and stereocenters offer a high degree of "3D coverage" in chemical space. nih.gov Computational design helps to identify optimal scaffold topologies and substitution patterns that maximize desired biological effects while minimizing potential off-target interactions. uliege.be As biomanufacturing and 3D-printing technologies advance, these in silico blueprints can be used to produce highly defined molecular structures with precision. uliege.be The ability to decouple and analyze various structural and chemical properties computationally—such as mechanical stability, degradation, and mass transport—is becoming indispensable for the rational development of next-generation therapeutics based on pyrrolidine scaffolds. uliege.be

Q & A

Q. Basic

  • X-ray crystallography : Definitive method for absolute configuration determination, as demonstrated for related pyrrolidine derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times and peak areas quantify ee .
  • NMR spectroscopy : Diastereomeric derivatization (e.g., with Mosher’s acid) creates distinct splitting patterns for enantiomers .

What strategies resolve discrepancies in reported biological activities of this compound derivatives across studies?

Advanced
Discrepancies arise from variations in:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter receptor binding kinetics. Standardize protocols using guidelines like the NIH Assay Guidance Manual .
  • Compound purity : Trace enantiomeric impurities (>2% ee) can skew results. Validate purity via chiral LC-MS .
  • Structural analogs : Subtle substituent changes (e.g., fluorophenyl vs. chlorophenyl groups) drastically affect activity. Compare SAR tables to identify critical functional groups .

What are the key considerations in designing stable formulations of this compound for in vitro studies?

Q. Basic

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to prevent hydrolysis of the pyrrolidine ring. Avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) .
  • Storage conditions : Lyophilize and store at -20°C under inert gas (argon) to minimize oxidation. Monitor degradation via periodic LC-MS analysis .

How does modifying substituents on the pyrrolidine ring affect the compound’s interaction with biological targets?

Advanced
Substituent effects are studied via:

  • Structure-activity relationship (SAR) : Systematic substitution at the 3-position (e.g., introducing sulfinyl or hydroxyl groups) alters receptor affinity. For example, sulfinyl derivatives show enhanced binding to serotonin receptors due to increased polarity .
  • Free-energy perturbation (FEP) calculations : Quantifies binding energy changes when substituents are modified, guiding rational design .

What spectroscopic methods confirm the molecular structure of this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 1.5–3.5 ppm for protons) and phenyl group (δ 7.2–7.4 ppm) .
  • IR spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₃N requires m/z 147.1048) .

What in vitro and in vivo models evaluate the metabolic stability of this compound?

Q. Advanced

  • In vitro : Liver microsomal assays (human or rodent) measure CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound depletion over time .
  • In vivo : Pharmacokinetic (PK) studies in rodents track plasma half-life (t₁/₂) and bioavailability. Compare intravenous vs. oral administration to assess first-pass metabolism .

How can enantiomeric impurities in this compound synthesis be detected and quantified?

Q. Basic

  • Chiral chromatography : Use columns like Chiralcel OD-H with UV detection; impurities <0.1% are detectable .
  • Circular dichroism (CD) spectroscopy : Measures optical activity differences between enantiomers at specific wavelengths (e.g., 220 nm for pyrrolidine derivatives) .

What challenges exist in correlating in silico predictions with experimental data for this compound’s pharmacokinetics?

Advanced
Key challenges include:

  • Solvent effects : Simulations often neglect solvent interactions, leading to overestimated membrane permeability. Incorporate explicit solvent models (e.g., TIP3P water) in MD simulations .
  • Protein flexibility : Static receptor models in docking underestimate binding entropy. Use ensemble docking with multiple receptor conformations .
  • Metabolite prediction : Machine learning models (e.g., FAME3) may miss rare metabolites. Validate with experimental metabolite ID studies .

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Reactant of Route 1
(3R)-3-phenylpyrrolidine
Reactant of Route 2
(3R)-3-phenylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.